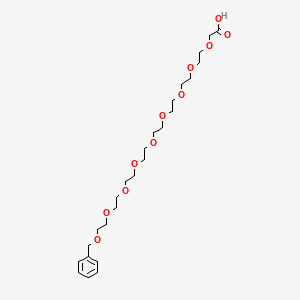
BnO-PEG8-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BnO-PEG8-CH2COOH, also known as 2-(2-(2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid, is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. This compound is characterized by its long PEG chain, which imparts unique properties such as high solubility in water and biocompatibility. The presence of a benzyloxy group and a carboxylic acid group makes it a versatile building block in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BnO-PEG8-CH2COOH typically involves the following steps:
Starting Material: The synthesis begins with the preparation of octaethylene glycol monobenzyl ether (BnO-PEG8-OH).
Activation: The hydroxyl group of BnO-PEG8-OH is activated using a suitable reagent such as tosyl chloride (TsCl) or mesyl chloride (MsCl) to form the corresponding tosylate or mesylate.
Nucleophilic Substitution: The activated intermediate undergoes nucleophilic substitution with a carboxylate anion (e.g., sodium acetate) to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
BnO-PEG8-CH2COOH undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted PEG derivatives.
Scientific Research Applications
BnO-PEG8-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of BnO-PEG8-CH2COOH is primarily based on its ability to modify the properties of other molecules. The PEG chain increases the solubility and biocompatibility of the modified molecules, while the benzyloxy and carboxylic acid groups provide sites for further functionalization. This allows for the creation of tailored molecules with specific properties for various applications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-NH-PEG8-CH2COOH: Contains an Fmoc-protected amine and a terminal carboxylic acid.
BnO-PEG2-CH2COOH: A shorter PEG chain derivative with similar functional groups.
Uniqueness
BnO-PEG8-CH2COOH stands out due to its longer PEG chain, which provides enhanced solubility and biocompatibility compared to shorter PEG derivatives. This makes it particularly useful in applications where high solubility and biocompatibility are crucial .
Properties
Molecular Formula |
C25H42O11 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C25H42O11/c26-25(27)23-36-21-19-34-17-15-32-13-11-30-9-7-28-6-8-29-10-12-31-14-16-33-18-20-35-22-24-4-2-1-3-5-24/h1-5H,6-23H2,(H,26,27) |
InChI Key |
KVEYXEUEMCGXHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




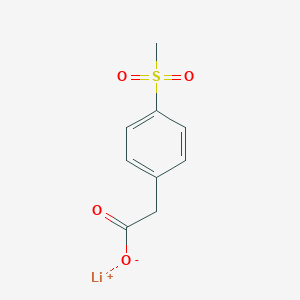
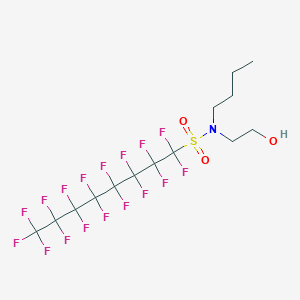

![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)
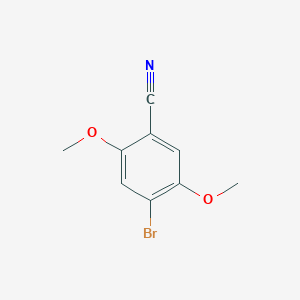
![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)

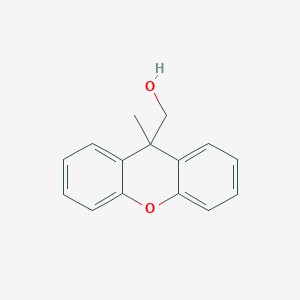
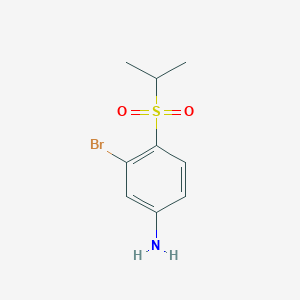

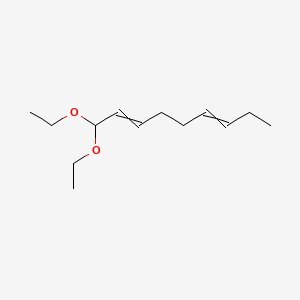
![Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-](/img/structure/B12065094.png)
